(R)-2,2,2-Trifluoro-1-phenylethanamine chemical structure and chirality
(R)-2,2,2-Trifluoro-1-phenylethanamine chemical structure and chirality
An In-depth Technical Guide to (R)-2,2,2-Trifluoro-1-phenylethanamine
Introduction
(R)-2,2,2-Trifluoro-1-phenylethanamine is a chiral amine that serves as a critical building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a trifluoromethyl group adjacent to a chiral center, imparts valuable properties to molecules that incorporate this moiety. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the chemical structure, chirality, synthesis, and applications of (R)-2,2,2-Trifluoro-1-phenylethanamine for researchers, scientists, and professionals in drug development.
Chemical Structure and Chirality
(R)-2,2,2-Trifluoro-1-phenylethanamine, with the systematic IUPAC name (1R)-2,2,2-trifluoro-1-phenylethanamine, is an organic compound characterized by a phenyl group, an amine group, and a trifluoromethyl group all attached to a single stereogenic carbon atom.[3] This central carbon is a chiral center, meaning the molecule is non-superimposable on its mirror image, leading to the existence of two enantiomers: (R) and (S).[4][5]
The "(R)" designation in the name specifies the absolute configuration of this enantiomer according to the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the priority of the substituents on the chiral carbon is assigned as follows:
-
-NH₂ (highest atomic number directly attached)
-
-C₆H₅ (phenyl group)
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-CF₃ (trifluoromethyl group)
-
-H (lowest atomic number)
With the lowest priority group (-H) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the "(R)" configuration. The presence of this defined stereocenter makes it a valuable tool for asymmetric synthesis.[3]
Physicochemical and Spectroscopic Data
The key identifying and physical properties of (R)-2,2,2-Trifluoro-1-phenylethanamine and its common hydrochloride salt are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | (1R)-2,2,2-trifluoro-1-phenylethanamine | [3] |
| Molecular Formula | C₈H₈F₃N | [6][7] |
| Molecular Weight | 175.15 g/mol | [6][7] |
| CAS Number (Free Base) | 22038-85-3 | [3][6] |
| CAS Number (HCl Salt) | 189350-64-9 | [3] |
| Appearance | Colorless to yellow liquid (Free Base) | |
| Appearance (HCl Salt) | White to light-yellow crystalline solid | [3] |
| SMILES (Free Base) | NC(C(F)(F)F)C1=CC=CC=C1 | [7] |
| SMILES (HCl Salt, (R)) | Cl.N--INVALID-LINK--C(F)(F)F | |
| InChI Key (Free Base) | DZCAUMADOBDJJH-UHFFFAOYSA-N | [7] |
Table 2: Spectroscopic Data Summary
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to aromatic protons (multiplet, ~7.2-7.4 ppm), the methine proton (quartet, due to coupling with CF₃), the amine protons (broad singlet), and potentially the chiral proton. |
| ¹³C NMR | Signals for the phenyl carbons, the chiral methine carbon, and the trifluoromethyl carbon (quartet, due to C-F coupling). |
| ¹⁹F NMR | A singlet for the three equivalent fluorine atoms of the trifluoromethyl group. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (175.15 m/z for the free base). |
| Infrared (IR) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic ring), and strong C-F stretching. |
Synthesis and Resolution
The synthesis of 2,2,2-Trifluoro-1-phenylethanamine typically begins with a trifluoromethyl ketone precursor, followed by resolution to isolate the desired (R)-enantiomer.
Synthesis of Racemic Amine
A common method for synthesizing the racemic mixture is the reductive amination of 2,2,2-trifluoroacetophenone. The Leuckart-Wallach reaction, which utilizes ammonium formate or formamide, is an effective one-pot method for this transformation, often providing the racemic amine in high yield.[8]
Enantiomeric Resolution
Isolating the (R)-enantiomer from the racemic mixture is a critical step. Two primary strategies are employed:
-
Classical Resolution: This involves reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the pure (R)-amine.
-
Enzymatic Resolution: This highly selective method often employs lipases. For instance, the racemic amine can first be converted to its N-chloroacetamide derivative. Then, an enzyme like Pseudomonas fluorescens lipase can selectively catalyze the alcoholysis of one enantiomer of the derivative, leaving the other unreacted.[8] This allows for the separation of the reacted and unreacted enantiomers.[8]
Experimental Protocols
Protocol: Synthesis via Leuckart-Wallach Reaction
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Objective: To synthesize racemic 2,2,2-trifluoro-1-phenylethanamine from 2,2,2-trifluoroacetophenone.[8]
-
Materials: 2,2,2-trifluoroacetophenone, ammonium formate, formic acid.
-
Procedure:
-
Combine 2,2,2-trifluoroacetophenone and a molar excess of ammonium formate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to approximately 160-185 °C. Formic acid can be used as a solvent or co-reactant.
-
Maintain the reaction at this temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and treat with a strong base (e.g., NaOH solution) to hydrolyze any intermediate formamide and neutralize excess acid.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine.
-
Purify the product by distillation or column chromatography.
-
Protocol: Enzymatic Resolution of N-Chloroacetylated Amine
-
Objective: To resolve racemic 2,2,2-trifluoro-1-phenylethylamine via lipase-catalyzed alcoholysis.[8]
-
Materials: Racemic N-(2,2,2-trifluoro-1-phenylethyl)chloroacetamide, Pseudomonas fluorescens lipase (e.g., Amano Lipase AK), n-amyl alcohol, diisopropyl ether.
-
Procedure:
-
Preparation of Substrate: React the racemic amine with chloroacetyl chloride in the presence of a base to form the N-chloroacetamide derivative.
-
Enzymatic Reaction: Dissolve the racemic N-chloroacetamide derivative in diisopropyl ether.
-
Add n-amyl alcohol (as the acyl acceptor) and the lipase preparation to the solution.
-
Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached. The enzyme will selectively catalyze the alcoholysis of one enantiomer.
-
Separation: Stop the reaction and filter off the enzyme.
-
Separate the unreacted N-chloroacetamide enantiomer from the ester product (amyl chloroacetate) and the newly formed free amine enantiomer using column chromatography.
-
Hydrolysis: Hydrolyze the separated, unreacted N-chloroacetamide enantiomer using acidic or basic conditions to obtain the optically pure amine.
-
Applications in Drug Development
(R)-2,2,2-Trifluoro-1-phenylethanamine is a highly valued chiral building block in the pharmaceutical industry.[3] Its utility stems from both its defined stereochemistry and the presence of the trifluoromethyl group.
-
Chiral Auxiliary and Building Block: It is used as a starting material or a chiral auxiliary to introduce a specific stereocenter into a target molecule.[9] This is crucial for synthesizing enantiopure drugs, where often only one enantiomer is therapeutically active while the other may be inactive or cause adverse effects.[10]
-
Medicinal Chemistry: Its structural similarity to adrenergic agonists makes it a person of interest for developing new drugs targeting the central nervous system.[3]
-
Modulation of Pharmacokinetic Properties: The trifluoromethyl group can significantly alter a drug candidate's properties.[1] It often increases lipophilicity, which can improve membrane permeability. It can also block metabolic oxidation at that position, increasing the drug's half-life.
-
Asymmetric Catalysis: The chiral nature of the amine allows it to be used as a ligand or catalyst in asymmetric synthesis reactions, which are essential for the large-scale production of enantiopure pharmaceuticals.[3]
References
- 1. jelsciences.com [jelsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy (R)-2,2,2-Trifluoro-1-phenylethanamine hydrochloride | 189350-64-9 [smolecule.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. scbt.com [scbt.com]
- 7. 2,2,2-Trifluoro-1-phenylethylamine 51586-24-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
